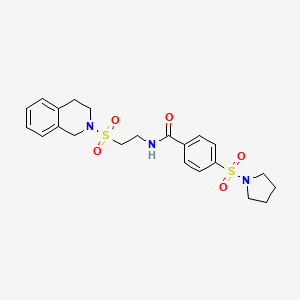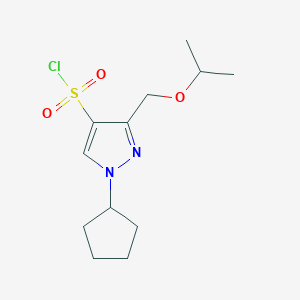![molecular formula C20H21N3O4S B2845890 N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide CAS No. 1448056-33-4](/img/structure/B2845890.png)
N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Synthesis in Organic Chemistry
Research by Amano and Nishiyama (2006) explored oxidative synthesis methods for azacyclic derivatives, which are critical in the synthesis of complex bioactive substances. Their work demonstrates the utility of hypervalent iodine species and electrochemical generation techniques in creating these derivatives, providing a foundation for synthesizing compounds with intricate structures similar to the one mentioned【Amano & Nishiyama, 2006】(https://consensus.app/papers/synthesis-derivatives-application-hypervalent-iodine-amano/8d5accdaae535b8f9431fa1dcc7ab82b/?utm_source=chatgpt).
Intramolecular Hydrogen Bonding in Drug Design
Martínez-Martínez et al. (1998) investigated the synthesis and structural properties of oxamide derivatives, focusing on intramolecular hydrogen bonding. Such studies are crucial in drug design and development, as hydrogen bonding plays a significant role in the stability and activity of pharmaceutical compounds【Martínez-Martínez et al., 1998】(https://consensus.app/papers/threecenter-intramolecular-hydrogen-bonding-oxamide-martínezmartínez/236f7ff3067a5668b17eb342ca9e7e76/?utm_source=chatgpt).
Antimicrobial Applications
Helal et al. (2013) synthesized novel propionamide derivatives and evaluated their antibacterial and antifungal activities. Their work highlights the potential for compounds with structural similarities to the one to be used as antimicrobial agents, showcasing the importance of such compounds in medicinal chemistry and pharmacology【Helal et al., 2013】(https://consensus.app/papers/synthesis-characterization-types-helal/7e39c9991d0f59b5af4f60b028ea4c8b/?utm_source=chatgpt).
Bioinorganic Chemistry and Cobalt Complexes
Singh, Das, and Dhakarey (2009) explored the bioinorganic relevance of cobalt(II) complexes with thiophene-derived Schiff bases. Their research contributes to understanding how metal complexes can be utilized in biological systems, potentially offering insights into the catalytic or therapeutic applications of compounds like N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide【Singh, Das, & Dhakarey, 2009】(https://consensus.app/papers/bioinorganic-relevance-some-cobaltii-complexes-singh/e81b15f11a635bc0b2164174d9c2e164/?utm_source=chatgpt).
Polymorphic Modifications in Material Science
Shishkina et al. (2018) investigated polymorphic modifications of a carboxamide compound, revealing its diuretic properties and potential as a hypertension remedy. This study illustrates the significance of polymorphism in pharmaceutical sciences, affecting the bioavailability and efficacy of drugs【Shishkina et al., 2018】(https://consensus.app/papers/modifications-1hpyrrolo321ijquinoline5carboxamide-shishkina/2e86f38eb1485e78854a8a67ab572685/?utm_source=chatgpt).
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16(13-4-6-28-11-13)10-21-19(25)20(26)22-15-7-12-3-2-5-23-17(24)9-14(8-15)18(12)23/h4,6-8,11,16H,2-3,5,9-10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQJOEFIZASIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-methoxy-2-(thiophen-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2845808.png)


![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2845820.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)


